1-N-Boc-3,4-dihydro-2H-pyridine

Descripción general

Descripción

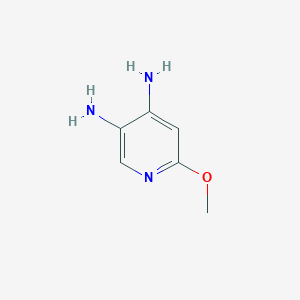

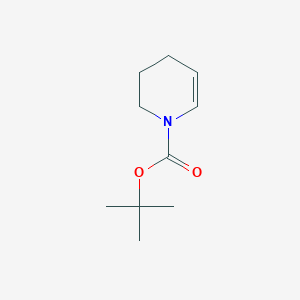

1-N-Boc-3,4-dihydro-2H-pyridine is a chemical compound that is derived from pyridine, a heterocyclic aromatic organic compound. The term "Boc" refers to the t-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The "1-N" denotes the position of the nitrogen atom in the pyridine ring that is modified with the Boc group. The "3,4-dihydro" indicates that the pyridine ring is partially hydrogenated at the 3 and 4 positions, making it a dihydropyridine derivative.

Synthesis Analysis

The synthesis of dihydropyridine derivatives can be achieved through various methods. One such method involves the regioselective hydroboration of pyridines using a rhodium catalyst, which yields N-boryl-1,2-dihydropyridines with high selectivity and yield . Although the paper does not directly discuss the synthesis of this compound, the methodology could potentially be adapted for its synthesis by protecting the nitrogen atom prior to or following the hydroboration step.

Molecular Structure Analysis

The molecular structure of N-substituted pyridinones, which are structurally related to this compound, has been studied using single crystal X-ray diffraction . These studies provide insights into the bond lengths and angles that are typical for such compounds, which could be extrapolated to understand the structure of this compound. The importance of hydrogen bonding in these compounds is also highlighted, which could be relevant for the physical properties and reactivity of this compound.

Chemical Reactions Analysis

The reactivity of N-substituted dihydropyridines can be quite diverse. For instance, the quaternization and subsequent reduction of N-substituted tetrahydropyridines can lead to a variety of products, including N-amino-dihydropyridines and piperidyl derivatives . This suggests that this compound could also undergo similar transformations, potentially leading to a range of pharmacologically active products.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For example, the study of N-substituted pyridinones provides information on their crystal structure, which can influence the compound's solubility and stability . Additionally, the presence of the Boc group in this compound would make it more polar and potentially more soluble in organic solvents compared to its non-protected counterpart. The Boc group also provides steric hindrance, which could affect the compound's reactivity in chemical reactions.

Aplicaciones Científicas De Investigación

Catalytic Applications

1-N-Boc-3,4-dihydro-2H-pyridine has been utilized in catalytic processes to synthesize various heterocyclic structures. For example, Pd(0)-catalyzed cross-coupling reactions of boron derivatives with a lactam-derived N-Boc enol triflate have been reported to occur under mild conditions, yielding 6-substituted N-Boc 3,4-dihydro-2H-pyridines in high yields (Occhiato, Trabocchi, & Guarna, 2000). This method demonstrates the compound's versatility in facilitating bond formation between complex molecules.

Synthetic Methodologies for Heterocyclic Compounds

The compound has been pivotal in the synthesis of pyridine and dihydropyridine derivatives , which are essential frameworks in medicinal chemistry. A novel approach described the regioselective synthesis of 1,2-dihydropyridines by rhodium-catalyzed hydroboration of pyridines, highlighting the utility of this compound in achieving selective hydroboration and functionalization of pyridine substrates (Oshima, Ohmura, & Suginome, 2012).

Advancements in Photocycloaddition Reactions

In another significant application, intramolecular [2+2]-photocycloaddition reactions involving 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones with alkenyl side chains were explored to form complex cyclic structures. This research outlines the conditions for achieving high yields and diastereoselectivity, demonstrating the compound's role in synthesizing intricate molecular architectures (Albrecht, Basler, & Bach, 2008).

Materials Science and Coordination Chemistry

Furthermore, this compound has found applications in materials science and coordination chemistry . For instance, studies on Mn(II) and Cd(II) thiocyanate coordination compounds with 4-(Boc-amino)pyridine as a co-ligand have revealed insights into their structural, thermal, magnetic, and luminescence properties, offering potential for developing new materials with specific magnetic and luminescent characteristics (Suckert, Terraschke, Reinsch, & Näther, 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h5,7H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBQTJLMJANION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440316 | |

| Record name | 1-N-Boc-3,4-dihydro-2H-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131667-57-7 | |

| Record name | 1-N-Boc-3,4-dihydro-2H-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)